molecular formula C10H7F3N2O B3078469 6-(Trifluoromethoxy)quinolin-3-amine CAS No. 1051372-65-6

6-(Trifluoromethoxy)quinolin-3-amine

Cat. No.: B3078469
CAS No.: 1051372-65-6
M. Wt: 228.17 g/mol
InChI Key: PFQIBMWSVRMIMA-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinolin-3-amine is an organic compound with the molecular formula C10H7F3N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group (-OCF3) imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Scientific Research Applications

6-(Trifluoromethoxy)quinolin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

Trifluoromethoxy (OCF3) groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity .

Safety and Hazards

The safety data sheet for a similar compound, 3-Aminoquinoline, indicates that it causes skin irritation and serious eye irritation . It is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-nitro-6-(trifluoromethoxy)quinoline with reducing agents to yield the desired amine . The reaction conditions often include the use of mild reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of 6-(Trifluoromethoxy)quinolin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(trifluoromethoxy)quinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(14)5-15-9/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQIBMWSVRMIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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